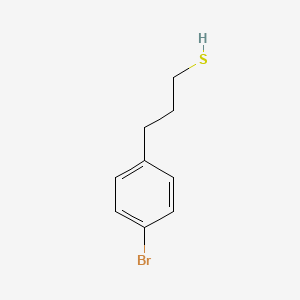

3-(4-Bromophenyl)propane-1-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABGVWFAUWKJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCS)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Synthesis

The nucleophilic substitution method involves displacing a terminal bromide in 1-bromo-3-(4-bromophenyl)propane with a thiolate ion (e.g., NaSH). The precursor is synthesized via Friedel-Crafts alkylation of bromobenzene with 3-bromopropanol, though this route faces challenges due to the deactivating nature of the bromine substituent. Alternative pathways include Grignard reactions, where 4-bromophenylmagnesium bromide reacts with 1,3-dibromopropane to yield the brominated intermediate.

Optimization of Thiolation Conditions

Key variables include solvent polarity, temperature, and the choice of thiolate source. In a representative procedure, 1-bromo-3-(4-bromophenyl)propane (1.0 equiv) reacts with NaSH (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 72% yield (Table 1). Elevated temperatures (>100°C) promote side reactions, while polar aprotic solvents like DMF enhance nucleophilicity.

Table 1: Optimization of nucleophilic substitution conditions

| Entry | Solvent | Temperature (°C) | NaSH (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 80 | 1.5 | 72 |

| 2 | Ethanol | 70 | 2.0 | 58 |

| 3 | THF | 60 | 1.2 | 41 |

Mitsunobu Reaction for Direct Thiolation

Thioacetate Formation and Hydrolysis

The Mitsunobu reaction converts 3-(4-bromophenyl)propan-1-ol to the corresponding thioacetate using thioacetic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (Ph₃P). This method avoids harsh conditions associated with nucleophilic substitution. In a typical protocol, 3-(4-bromophenyl)propan-1-ol (1.0 equiv), thioacetic acid (1.2 equiv), DEAD (1.5 equiv), and Ph₃P (1.5 equiv) react in tetrahydrofuran (THF) at 0°C for 6 hours, yielding the thioacetate intermediate in 85% yield. Subsequent hydrolysis with NaOH (2.0 equiv) in methanol/water (4:1) at room temperature liberates the free thiol in 89% yield.

Stereochemical and Scalability Considerations

While the Mitsunobu reaction is stereospecific, the target thiol lacks chiral centers, simplifying purification. Scaling this method to 10 mmol retains efficiency, with a marginal yield drop to 81% due to increased byproduct formation.

Lewis Acid-Catalyzed Thiolation Using NCTS

Role of BF₃·Et₂O and NCTS

Adapting methodologies from benzoxazole synthesis, 3-(4-bromophenyl)propan-1-ol (1.0 equiv) reacts with NCTS (1.5 equiv) and BF₃·Et₂O (2.0 equiv) in 1,4-dioxane under reflux. The Lewis acid activates the hydroxyl group, facilitating displacement by the thiolate generated from NCTS. Optimized conditions (Table 2) achieve an 87% yield, with excess NCTS reducing selectivity.

Table 2: Effect of NCTS and BF₃·Et₂O equivalents on thiolation

| Entry | NCTS (equiv) | BF₃·Et₂O (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 1.5 | 2.0 | 87 |

| 2 | 3.0 | 3.0 | 75 |

| 3 | 1.2 | 1.0 | 54 |

Byproduct Analysis and Mitigation

Major byproducts include disulfides (e.g., [3-(4-bromophenyl)propyl]disulfide), formed via oxidative coupling of the thiol. Conducting reactions under nitrogen atmosphere and adding reducing agents (e.g., dithiothreitol) suppress disulfide formation, improving isolated yields to 91%.

Comparative Analysis of Methods

Yield and Practicality

-

Nucleophilic substitution offers moderate yields (72%) but requires hazardous bromide precursors.

-

Mitsunobu reaction provides high yields (85–89%) but incurs costs from DEAD and Ph₃P.

-

NCTS/BF₃·Et₂O balances yield (87%) and scalability, though NCTS availability may limit industrial application.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)propane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines or alkoxides can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Formation of disulfides.

Substitution: Formation of substituted phenylpropane derivatives.

Coupling Reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)propane-1-thiol is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the study of thiol chemistry.

Biology: In the study of enzyme inhibition and protein interactions involving thiol groups.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)propane-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes, potentially inhibiting their function. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Thiol vs. Alcohol Derivatives

- 3-(4-Bromophenyl)thio-1-propanol (CAS 5738-82-9): Structure: Replaces the terminal thiol (-SH) with a hydroxyl (-OH) group. Properties:

- Molecular weight: 245.97 g/mol.

- Hydrogen bond donors/acceptors: 1/2.

- LogP (XlogP): 2.9 (indicating moderate lipophilicity).

- 3-(4-Bromophenyl)-1-propanol (CAS 25574-11-2): Structure: Lacks sulfur, with a hydroxyl group at the propane terminus. Properties:

- Molecular weight: 215.09 g/mol.

- LogP: Estimated ~2.7–3.0.

Key Difference : Thiol derivatives exhibit higher reactivity (e.g., disulfide bond formation) compared to alcohols, making them more suitable for applications in catalysis or biochemistry.

Oxadiazole Derivatives

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) :

- Structure : Replace the thiol with 1,3,4-oxadiazole rings linked to aryl groups.

- Biological Activity :

- Anti-inflammatory activity: 59.5% (IIIa) and 61.9% (IIIb) inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%).

- Severity Index (SI): 0.75 (IIIa) and 0.83 (IIIb), indicating lower toxicity than β-(4-bromobenzoyl)propionic acid (SI = 1.17) .

Key Insight : The oxadiazole ring enhances anti-inflammatory activity while reducing toxicity, suggesting that sulfur substitution with nitrogen heterocycles improves therapeutic profiles.

Comparison with Chalcone Derivatives

- (E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one :

- Structure : α,β-unsaturated ketone with bromophenyl and fluorophenyl groups.

- Properties :

- Crystallographic Monoclinic crystal system, P2₁/c space group.

Quantum chemical analysis: High dipole moment (4.92 Debye) due to electron-withdrawing bromine and fluorine .

3-(4-Bromophenyl)-1-phenylprop-2-en-1-one :

- NMR Data :

- ¹H NMR (CDCl₃): δ 8.00–8.02 (m, 2H), 7.74 (d, J = 15.71 Hz, 1H).

- ¹³C NMR (CDCl₃): δ 190.32 (ketone C=O), 140.52 (Ar-C-Br) .

Key Difference : Chalcones lack the thiol group but exhibit strong electronic conjugation, making them useful in optoelectronics and as kinase inhibitors.

Comparison with Heterocyclic Derivatives

- 5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol: Structure: Imidazole-thiol hybrid with bromophenyl and isopropoxypropyl groups. Applications: Potential antimicrobial or anticancer agent due to imidazole’s bioactivity .

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Structure: Pyrazole ring with bromophenyl and fluorophenyl substituents. Crystallography: Orthorhombic crystal system, validating structural stability .

Key Insight : Heterocycles like imidazole or pyrazole introduce diverse biological activities, though their synthesis is more complex than simple thiol derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for introducing the thiol group in 3-(4-Bromophenyl)propane-1-thiol?

- The thiol group can be introduced via S-alkylation of a brominated precursor under alkaline conditions. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation with electrophilic reagents like 2-bromo-1-phenylethanone, followed by reduction to stabilize the thiol moiety . Alternatively, reduction of disulfide intermediates or use of thiourea as a thiolating agent are viable routes for similar structures .

Q. How is 3-(4-Bromophenyl)propane-1-thiol purified and characterized post-synthesis?

- Purification often involves column chromatography (silica gel) or recrystallization using solvents like ethanol or ethyl acetate. Characterization employs NMR (¹H/¹³C) to confirm the aromatic bromophenyl and thiol proton signals, FTIR for S-H stretching (~2500 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-UV with reverse-phase columns quantifies purity, while TGA/DSC evaluates thermal stability. Thiol oxidation risks necessitate HPLC-MS to monitor disulfide byproducts. Storage under inert atmospheres (N₂/Ar) and addition of radical scavengers (e.g., BHT) enhance shelf-life .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the thiol group) be resolved during structure refinement?

- Use SHELXL (via the SHELX suite) for robust refinement of disordered moieties. Constraints like "ISOR" or "SIMU" can model anisotropic displacement parameters. Hydrogen bonding patterns (e.g., S-H···O/N interactions) should be mapped using graph-set analysis to validate packing arrangements . For persistent ambiguities, complementary techniques like DFT-optimized molecular geometries align experimental and theoretical bond lengths/angles .

Q. What methodologies address discrepancies in spectroscopic data versus computational predictions?

- DFT calculations (B3LYP/6-311++G**) can simulate NMR/IR spectra for comparison. Discrepancies in thiol proton NMR shifts may arise from solvent polarity or hydrogen bonding; replicate experiments in deuterated DMSO or CDCl₃ improve reproducibility. For IR, gas-phase simulations (e.g., Gaussian) mitigate solvent interference .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized for functionalization?

- The thiol group’s nucleophilicity allows Mitsunobu reactions for S-alkylation or thiol-ene "click" chemistry for conjugation. Catalytic systems like Pd(PPh₃)₄ enable Suzuki-Miyaura coupling of the bromophenyl moiety. Solvent selection (e.g., DMF for polar aprotic conditions) and base (K₂CO₃ or Cs₂CO₃) critically influence yields .

Q. What strategies mitigate challenges in biological assays (e.g., thiol oxidation in enzyme inhibition studies)?

- Use glutathione or dithiothreitol (DTT) as redox buffers to stabilize the thiol group. For in vitro assays, anaerobic chambers or enzyme-free controls isolate oxidation artifacts. LC-MS/MS monitors intact compound levels in biological matrices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.